
Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate is a complex organic compound that features a unique imidazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-propylimidazole with ethyl chloroformate in the presence of a base, followed by the addition of 3-hydroxypentan-3-yl bromide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, reduced imidazole derivatives, and substituted esters .
Aplicaciones Científicas De Investigación
Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanol: Shares the hydroxyl group but lacks the imidazole ring.
(4-{4-ethyl-3-[4-(3-hydroxypentan-3-yl)-2-propylphenyl]phenoxymethyl}phenyl)methanediol: Contains similar functional groups but has a more complex structure.
Uniqueness
Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring with a hydroxyl and ester group, providing a versatile scaffold for various chemical modifications and applications .
Propiedades
Número CAS |
172875-50-2 |
|---|---|
Fórmula molecular |
C14H24N2O3 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
ethyl 5-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-5-9-10-15-11(13(17)19-8-4)12(16-10)14(18,6-2)7-3/h18H,5-9H2,1-4H3,(H,15,16) |
Clave InChI |
AWSWJNVTCMMKGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(N1)C(CC)(CC)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



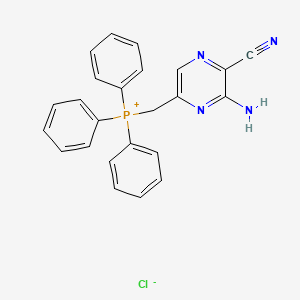
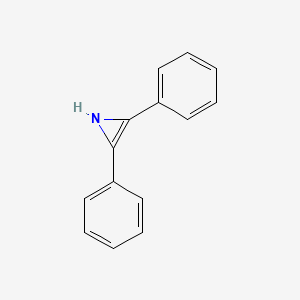



![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
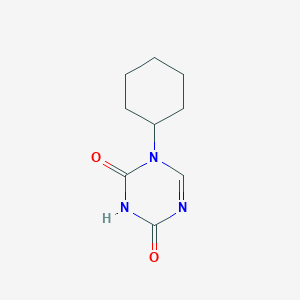

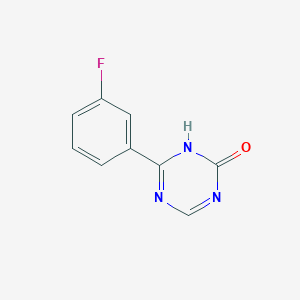
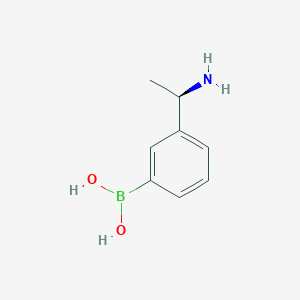
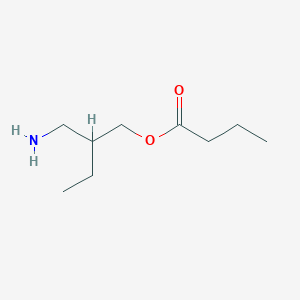
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
